molecular formula C20H15N3O2S B11071875 N-(diphenylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(diphenylmethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11071875
M. Wt: 361.4 g/mol
InChI Key: ZOMFIPDOOCKXOQ-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the reaction of diphenylmethanol with 2-thiophenecarboxylic acid hydrazide under specific conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:

The uniqueness of N-(DIPHENYLMETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of the oxadiazole ring and the diphenylmethyl and thienyl substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-benzhydryl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H15N3O2S/c24-19(20-22-18(23-25-20)16-12-7-13-26-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,24)

InChI Key

ZOMFIPDOOCKXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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